

An In-depth Technical Guide to 1-Heptadecene: Properties, Synthesis, and Biological Relevance

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Compound of Interest

Compound Name: **1-Heptadecene**

Cat. No.: **B1198413**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Heptadecene**, a long-chain alpha-olefin, with a focus on its chemical and physical properties, synthetic methodologies, and potential biological significance. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development.

Core Data Presentation

A summary of the key quantitative data for **1-Heptadecene** is presented in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Reference
CAS Number	6765-39-5	
Molecular Formula	C ₁₇ H ₃₄	
Molecular Weight	238.45 g/mol	[1]
Canonical SMILES	CCCCCCCCCCCCCCCC=C	
InChI	InChI=1S/C17H34/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3H,1,4-17H2,2H3	
InChIKey	ADOBXTDBFNCOBNUHFFFAOYSA-N	

Table 2: Physicochemical Properties

Property	Value	Reference
Appearance	Colorless liquid	
Melting Point	10-12 °C	
Boiling Point	300 °C at 760 mmHg	
Density	0.785 - 0.790 g/mL at 20-25 °C	
Refractive Index	1.441 - 1.446 at 20 °C	
Flash Point	110 - 113 °C (closed cup)	
Solubility	Insoluble in water; Soluble in alcohol and ether.	
Vapor Pressure	0.000454 mmHg at 25 °C	

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **1-Heptadecene** are provided below. These protocols are based on established chemical principles and can be adapted for specific

laboratory settings.

Synthesis of 1-Heptadecene via Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones. For the synthesis of **1-Heptadecene**, hexadecanal would be a suitable starting material.

Experimental Protocol:

- Preparation of the Phosphonium Ylide:
 - In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine equimolar amounts of triphenylphosphine and 1-bromohexane in anhydrous toluene.
 - Heat the mixture to reflux for 24 hours to form the hexyltriphenylphosphonium bromide salt.
 - Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration. Wash the salt with cold, anhydrous diethyl ether and dry under vacuum.
 - To a suspension of the hexyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at -78 °C, add a slight molar excess of a strong base such as n-butyllithium (n-BuLi) dropwise.
 - Allow the mixture to slowly warm to room temperature, during which the characteristic orange-red color of the ylide should develop.
- Wittig Reaction:
 - Cool the ylide solution to -78 °C.
 - Dissolve an equimolar amount of hexadecanal in anhydrous THF and add it dropwise to the ylide solution.
 - Allow the reaction mixture to stir at -78 °C for one hour and then gradually warm to room temperature and stir overnight.

- Work-up and Purification:
 - Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
 - Extract the aqueous layer with diethyl ether (3 x 50 mL).
 - Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate (MgSO₄).
 - Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
 - Purify the crude **1-Heptadecene** by flash column chromatography on silica gel using hexane as the eluent. The byproduct, triphenylphosphine oxide, can be separated during this step.
 - Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS.

Synthesis of **1-Heptadecene** via Grignard Reaction

A Grignard reaction provides an alternative route to synthesize a precursor alcohol, which can then be dehydrated to yield **1-Heptadecene**.

Experimental Protocol:

- Preparation of the Grignard Reagent:
 - In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.
 - Add a small crystal of iodine to activate the magnesium.
 - In the dropping funnel, place a solution of 1-bromohexadecane in anhydrous diethyl ether.
 - Add a small amount of the bromoalkane solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a color change. If the reaction does not start, gentle heating may be applied.

- Once the reaction has initiated, add the remaining 1-bromohexadecane solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the hexadecylmagnesium bromide.
- Reaction with Formaldehyde:
 - Cool the Grignard reagent to 0 °C in an ice bath.
 - Pass gaseous formaldehyde (generated by heating paraformaldehyde) through the Grignard solution. Alternatively, a solution of formaldehyde in THF can be added dropwise.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
- Work-up and Dehydration:
 - Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
 - Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate (Na_2SO_4).
 - Concentrate the solution to obtain the crude 1-heptadecanol.
 - Dehydrate the alcohol by heating it with a catalytic amount of a strong acid, such as p-toluenesulfonic acid, and remove the water formed using a Dean-Stark apparatus.
 - Purify the resulting **1-Heptadecene** by fractional distillation under reduced pressure.

Analysis of **1-Heptadecene** by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of **1-Heptadecene**.

Experimental Protocol:

- Sample Preparation:
 - Prepare a dilute solution of the **1-Heptadecene** sample in a volatile organic solvent such as hexane or dichloromethane (e.g., 1 mg/mL).
 - If analyzing from a biological matrix, a prior liquid-liquid or solid-phase extraction and derivatization (e.g., to a more volatile silyl derivative) may be necessary.
- GC-MS Instrument Conditions:
 - Gas Chromatograph:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μ m film thickness).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.
 - Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: m/z 40-500.
- Data Analysis:
 - Identify the peak corresponding to **1-Heptadecene** based on its retention time.
 - Confirm the identity by comparing the obtained mass spectrum with a reference spectrum from a library (e.g., NIST). The mass spectrum should show the molecular ion peak (m/z

238) and characteristic fragmentation patterns.

Biological Significance and Potential Applications

While **1-Heptadecene** is primarily a synthetic compound used in research and as a chemical intermediate, long-chain alkenes and their metabolites can have biological relevance.

Metabolic Pathways

The direct metabolic pathway of **1-Heptadecene** in mammals has not been extensively studied. However, based on the metabolism of other long-chain alkenes, it is plausible that it undergoes oxidation. The terminal double bond is a likely site for metabolic transformation.

One potential pathway is epoxidation by cytochrome P450 enzymes to form 1,2-epoxyheptadecane. This epoxide can then be hydrolyzed by epoxide hydrolases to form heptadecane-1,2-diol. Alternatively, the alkene could undergo omega-oxidation at the terminal methyl group, followed by beta-oxidation.

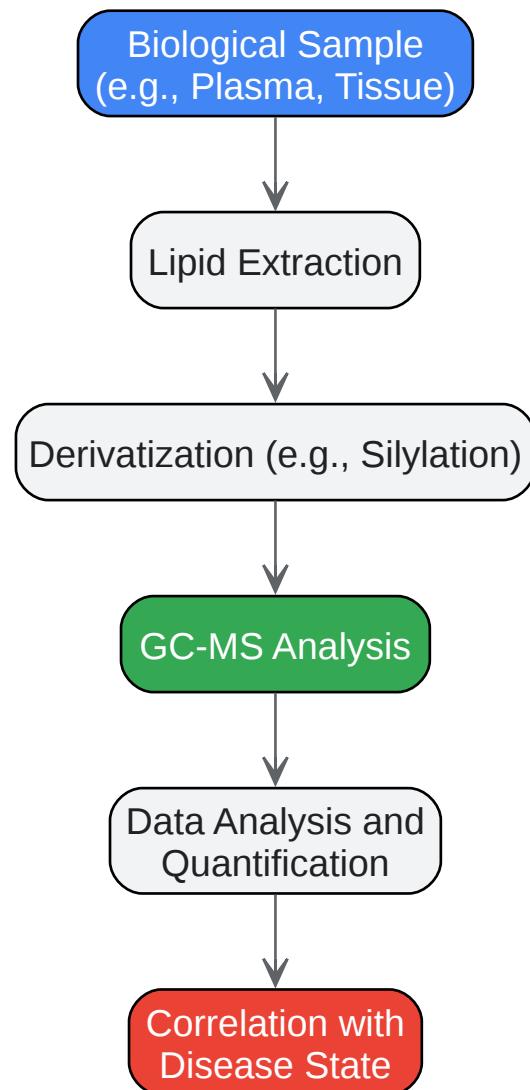


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Caption: Hypothetical metabolic pathway of **1-Heptadecene** via epoxidation.

Potential as a Biomarker

Long-chain hydrocarbons can be found in various biological samples and their profiles can sometimes be indicative of certain physiological or pathological states. **1-Heptadecene**, being an uncommon unsaturated hydrocarbon, could potentially serve as a biomarker if its presence or altered levels are correlated with a specific disease or exposure to a particular substance. For instance, it has been suggested that its presence in certain foods could make it a potential biomarker for the consumption of those products.^[2] Further research is needed to validate its utility as a reliable biomarker.



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Caption: General workflow for the analysis of **1-Heptadecene** as a potential biomarker.

Relevance in Drug Development

As a long-chain aliphatic hydrocarbon, **1-Heptadecene** can be utilized as a starting material or an intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its long carbon chain can be functionalized to introduce various pharmacophores, and its lipophilic nature can be exploited to modify the pharmacokinetic properties of drug candidates.

Conclusion

1-Heptadecene is a well-characterized long-chain alpha-olefin with established physicochemical properties. Standard organic synthesis methods, such as the Wittig and Grignard reactions, can be effectively employed for its preparation. While its direct biological roles are not yet fully elucidated, the potential for its metabolism and its utility as a biomarker or a synthetic building block in drug discovery warrant further investigation. This guide provides a foundational resource for scientists and researchers working with this compound.

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References

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